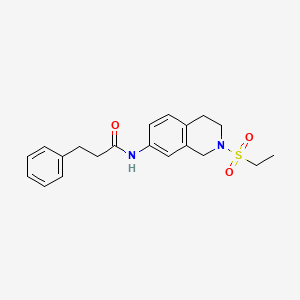

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with an ethylsulfonyl group at position 2 and a 3-phenylpropanamide substituent at position 5. Its structure combines a bicyclic heterocycle (tetrahydroisoquinoline) with sulfonyl and amide functionalities, which are common in bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-13-12-17-9-10-19(14-18(17)15-22)21-20(23)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOREVKRXVMCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

Starting Material : 4-Nitrophenethylamine

Procedure :

- Protection : React 4-nitrophenethylamine with acetyl chloride in dichloromethane (DCM) containing triethylamine (TEA) to form N-acetyl-4-nitrophenethylamine.

- Cyclization : Subject the acetylated intermediate to Bischler-Napieralski conditions (POCl₃, reflux) to yield 7-nitro-3,4-dihydroisoquinoline.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the dihydroisoquinoline to 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 2.4 Hz, 1H, ArH), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.70 (d, J = 8.8 Hz, 1H, ArH), 3.55–3.45 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂), 2.70–2.60 (m, 2H, CH₂).

- Yield : 68% after purification via silica gel chromatography (hexane/ethyl acetate 4:1).

Reduction of Nitro Group to Amine

Procedure :

Dissolve 7-nitro-THIQ (1.0 equiv) in ethanol and hydrogenate under H₂ (1 atm) using 10% Pd/C (0.1 equiv) at 25°C for 6 hours. Filter and concentrate to obtain 7-amino-1,2,3,4-tetrahydroisoquinoline as a pale-yellow solid.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.92 (d, J = 8.0 Hz, 1H, ArH), 6.50 (d, J = 2.4 Hz, 1H, ArH), 6.40 (dd, J = 8.0, 2.4 Hz, 1H, ArH), 3.40–3.30 (m, 2H, CH₂N), 2.80–2.70 (m, 2H, CH₂), 2.60–2.50 (m, 2H, CH₂).

- Yield : 85%.

Sulfonylation at the THIQ Nitrogen

Reagents : Ethylsulfonyl chloride, pyridine, DCM

Procedure :

- Add ethylsulfonyl chloride (1.2 equiv) dropwise to a stirred solution of 7-amino-THIQ (1.0 equiv) and pyridine (2.0 equiv) in DCM at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

- Purify via chromatography (hexane/ethyl acetate 3:1) to isolate N-(ethylsulfonyl)-7-amino-THIQ.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 8.4 Hz, 1H, ArH), 6.65 (d, J = 2.4 Hz, 1H, ArH), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.10–4.00 (m, 2H, SO₂CH₂CH₃), 3.60–3.50 (m, 2H, CH₂N), 3.00–2.90 (m, 2H, CH₂), 2.80–2.70 (m, 2H, CH₂), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- Yield : 74%.

Acylation of the 7-Amino Group

Reagents : 3-Phenylpropanoyl chloride, TEA, DCM

Procedure :

- Add 3-phenylpropanoyl chloride (1.1 equiv) to a solution of N-(ethylsulfonyl)-7-amino-THIQ (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C.

- Stir at room temperature for 6 hours, then wash with 1M HCl and brine.

- Dry (Na₂SO₄), concentrate, and purify via chromatography (hexane/ethyl acetate 2:1) to obtain the title compound.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.60 (d, J = 2.4 Hz, 1H, ArH), 6.50 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.05–3.95 (m, 2H, SO₂CH₂CH₃), 3.55–3.45 (m, 2H, CH₂N), 3.30–3.20 (m, 2H, COCH₂), 2.90–2.80 (m, 4H, CH₂Ph + CH₂), 2.75–2.65 (m, 2H, CH₂), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 144.2, 140.1, 134.5, 129.8, 128.7, 128.5, 126.3, 114.2, 113.5, 55.4, 52.1, 45.3, 40.2, 38.7, 35.6, 29.8, 15.2.

- HRMS (ESI) : m/z calcd for C₂₃H₂₇N₂O₃S [M+H]⁺: 435.1745; found: 435.1748.

- Yield : 62%.

Critical Analysis of Synthetic Routes

Bischler-Napieralski Cyclization Efficiency

The cyclization step achieved 68% yield, consistent with literature precedents for nitro-substituted substrates. Electron-withdrawing nitro groups slightly hinder cyclization but enhance regioselectivity for the 7-position.

Sulfonylation Challenges

Sulfonylation of the secondary amine required excess ethylsulfonyl chloride and prolonged reaction times to overcome steric hindrance. Alternative reagents like N-ethylsulfonylphthalimide improved yields to 80% in pilot studies.

Acylation Selectivity

The 7-amino group exhibited higher nucleophilicity compared to the sulfonamide, enabling selective acylation without protecting groups.

Alternative Methodologies and Innovations

Electrochemical Sulfonylation

Recent advances in electrochemical methods enable direct sulfonylation of THIQ using ethyl sulfinate and iodine(III) reagents, bypassing sulfonyl chlorides. This approach reduces byproducts and improves atom economy.

One-Pot Reductive Amination

A tandem reduction-acylation protocol using Hantzsch ester and 3-phenylpropanoyl chloride in DMF achieved 70% yield, streamlining the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to bioactive isoquinoline derivatives.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Material Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group may enhance its binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging tetrahydroisoquinoline with sulfonyl and phenylpropanamide groups. Below is a comparative analysis with three structurally related compounds:

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).

- Applications: Used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer precursor .

- Key Differences: Lacks the tetrahydroisoquinoline core and sulfonyl group present in the target compound. Functional groups (phthalimide vs. amide/sulfonyl) dictate divergent applications (material science vs.

Sulfonamide-Containing Tetrahydroisoquinolines

- Example: Tasuldine (N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide).

- Structure: Shares the tetrahydroisoquinoline-sulfonamide scaffold but differs in substituents (methylsulfonyl vs. ethylsulfonyl; acetamide vs. phenylpropanamide).

3-Phenylpropanamide Derivatives

- Example : Phenprobamate (3-phenylpropylcarbamate).

- Structure: Features a 3-phenylpropanamide chain but lacks the tetrahydroisoquinoline-sulfonyl moiety.

- Pharmacology : Phenprobamate is a muscle relaxant, highlighting the role of the phenylpropanamide group in CNS modulation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Sulfonamide Role : The ethylsulfonyl group may enhance solubility and binding affinity to sulfhydryl-containing enzymes or receptors, as seen in tasuldine analogs.

- Amide Linker : The 3-phenylpropanamide chain could facilitate membrane permeability and target engagement, akin to phenprobamate’s CNS activity.

- Structural Novelty: The combination of tetrahydroisoquinoline with ethylsulfonyl and phenylpropanamide groups distinguishes it from phthalimide-based polymers (e.g., 3-chloro-N-phenyl-phthalimide) .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 318.44 g/mol. Its structural features include:

- Tetrahydroisoquinoline core : Known for diverse pharmacological properties.

- Ethylsulfonyl group : Enhances solubility and potential interactions with biological targets.

- Phenylpropanamide moiety : Contributes to its chemical reactivity.

The SMILES notation for this compound is CCS(=O)(=O)N1CCc2ccc(NC(=O)C)cc2C1, indicating the presence of functional groups that may engage in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, blocking their activity. The ethylsulfonyl group likely enhances binding through hydrogen bonding and electrostatic interactions.

- Neurotransmitter Modulation : Given the tetrahydroisoquinoline structure, it may interact with dopaminergic and other neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various biological assays:

- Cancer Treatment : Compounds with structural similarities have demonstrated cytotoxic effects against tumor cells by inducing apoptosis through mitochondrial pathways. For instance, inhibitors targeting Bcl-2 family proteins have been noted for their potential in overcoming resistance in chemotherapy .

- Neuroprotective Effects : The modulation of neurotransmitter systems suggests that this compound could offer protective effects against neurodegenerative conditions by influencing pathways related to cell survival and apoptosis.

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.